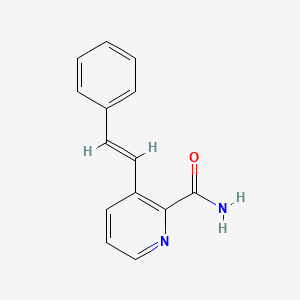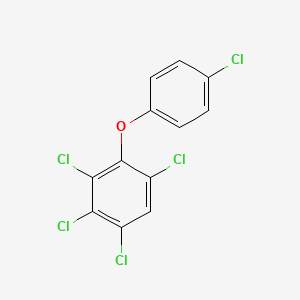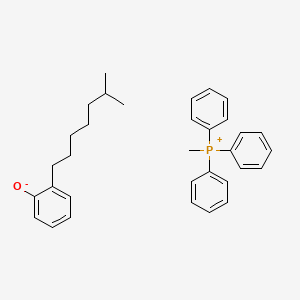
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium is a compound with the IUPAC name this compound. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 2-(6-methylheptyl)phenol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The phenolate group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenolate ring.
Applications De Recherche Scientifique
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can stabilize reaction intermediates, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: A related compound with similar chemical properties and applications.
2-(6-methylheptyl)phenol: The phenolic precursor used in the synthesis of the target compound.
Uniqueness
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium is unique due to its combined phenolate and triphenylphosphanium structure, which imparts distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively .
Propriétés
Numéro CAS |
94481-66-0 |
|---|---|
Formule moléculaire |
C33H39OP |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C14H22O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h2-16H,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
Clé InChI |
SOKWTXJYWGPVOA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCC1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


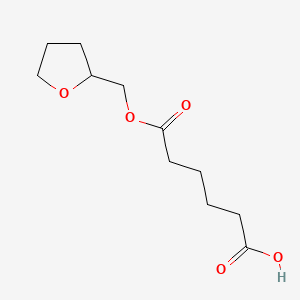

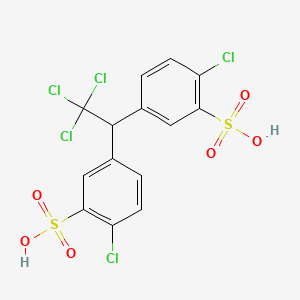
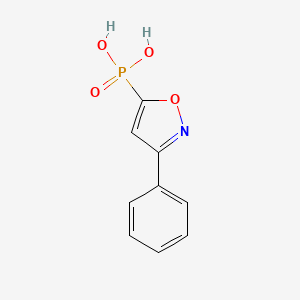



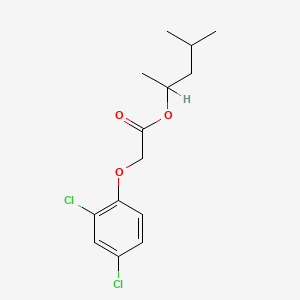
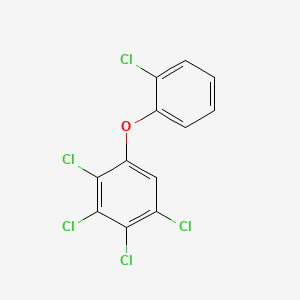
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
